2,4-Dihydroxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide
CAS No.: 362596-38-1
Cat. No.: VC14663119
Molecular Formula: C17H18N2O6
Molecular Weight: 346.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 362596-38-1 |
|---|---|
| Molecular Formula | C17H18N2O6 |
| Molecular Weight | 346.3 g/mol |
| IUPAC Name | 2,4-dihydroxy-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzamide |
| Standard InChI | InChI=1S/C17H18N2O6/c1-23-14-6-10(7-15(24-2)16(14)25-3)9-18-19-17(22)12-5-4-11(20)8-13(12)21/h4-9,20-21H,1-3H3,(H,19,22)/b18-9+ |
| Standard InChI Key | KUZPMRVZYIYPML-GIJQJNRQSA-N |
| Isomeric SMILES | COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=C(C=C(C=C2)O)O |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=C(C=C(C=C2)O)O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure comprises two benzene rings connected by a hydrazone linkage (). The first ring is substituted with hydroxyl groups at positions 2 and 4, while the second ring features methoxy groups at positions 3, 4, and 5. This arrangement creates a planar yet slightly twisted conformation, with a dihedral angle of between the rings . The non-coplanarity arises from steric hindrance between the ortho-methoxy and hydrazone groups.
Table 1: Molecular Identity and Key Properties
| Property | Value |
|---|---|
| CAS No. | 362596-38-1 |
| Molecular Formula | |
| Molecular Weight | 346.3 g/mol |
| IUPAC Name | 2,4-dihydroxy-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzamide |
| SMILES | COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=C(C=C(C=C2)O)O |
| InChIKey | KUZPMRVZYIYPML-GIJQJNRQSA-N |
Spectroscopic and Computational Data
Collision cross-section (CCS) predictions via ion mobility spectrometry reveal adduct-specific behavior. For instance, the ion exhibits a CCS of 179.9 Ų, while has a higher CCS of 190.7 Ų due to increased ion size . These values aid in mass spectrometry-based identification and differentiation from structural analogs.
Synthesis and Characterization
Synthetic Methodology
The compound is synthesized through a Schiff base condensation reaction. Equimolar amounts of 3,4,5-trimethoxybenzaldehyde (19.6 mg, 0.1 mmol) and 2,4-dihydroxybenzohydrazide (16.8 mg, 0.1 mmol) are refluxed in methanol for 1 hour . Upon cooling, colorless block-like crystals form, suitable for X-ray diffraction. The reaction’s efficiency stems from methanol’s polarity, which stabilizes intermediates and promotes imine bond formation.
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the molecular geometry. The hydrazone bond () adopts an E-configuration, with bond lengths of (C=N) and (N–N) . The intramolecular O–H⋯O hydrogen bond between the hydroxyl (O2–H2) and carbonyl (O3) groups () further stabilizes the conformation .
Hydrogen Bonding and Supramolecular Assembly
Intermolecular Interactions
The crystal lattice is stabilized by a network of hydrogen bonds:
-
N–H⋯O: The hydrazide N–H group donates to a methoxy oxygen ().
-
O–H⋯N: The hydroxyl group (O4–H4) interacts with the imine nitrogen () .
-
O–H⋯O: Adjacent molecules link via hydroxyl-to-carbonyl interactions () .
These interactions propagate a 3D network, enhancing thermal stability and influencing solubility.
Comparative Analysis with Structural Analogs
Methoxy Group Positioning Effects
Comparing 2,4-Dihydroxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide with 3,4-Dimethoxy-N'-(2,4,5-trimethoxybenzylidene)benzohydrazide highlights substituent effects:
Table 2: Structural and Functional Comparisons
| Property | Target Compound | Analog (CID 6907875) |
|---|---|---|
| Molecular Formula | ||
| Methoxy Positions | 3,4,5 (Ring B) | 2,4,5 (Ring B); 3,4 (Ring A) |
| Predicted CCS () | 179.9 Ų | 187.8 Ų |
The analog’s additional methoxy group increases molecular weight and CCS, potentially altering bioavailability.
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